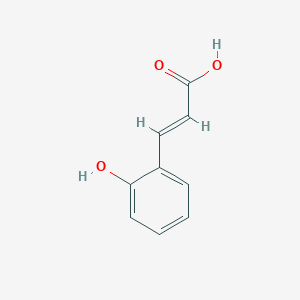

O-Coumaric Acid

説明

2-Hydroxycinnamic acid has been reported in Rhododendron dauricum, Humulus lupulus, and other organisms with data available.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOWTIHVNWZYFI-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Record name | o-coumaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/O-coumaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883240 | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or beige powder; [Acros Organics MSDS], Solid | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18122 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

614-60-8 | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-hydroxycinnamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYCINNAMIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AU5FZB9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to O-Coumaric Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. This compound, also known as 2-hydroxycinnamic acid, is a phenolic acid and a hydroxy derivative of cinnamic acid.[1] It is one of three isomers, with the others being m-coumaric and p-coumaric acid, which differ in the position of the hydroxyl group on the phenyl ring.[1] This compound is found in various plants and plays a role in their metabolism and defense mechanisms.[2] this compound has garnered interest for its antioxidant properties and potential therapeutic applications, making it a subject of research in biochemistry and medicinal chemistry.[2][3]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |

| Synonyms | 2-Hydroxycinnamic acid, trans-o-Coumaric acid | |

| Chemical Formula | C9H8O3 | |

| Molecular Weight | 164.16 g/mol | |

| Melting Point | 215-217 °C (decomposes) | |

| pKa1 (Carboxylic Acid) | 4.13 | |

| pKa2 (Phenolic Hydroxyl) | 9.58 | |

| Solubility | Soluble in alcohol, slightly soluble in water. | |

| Appearance | Off-white or beige powder. |

Chemical Structure

This compound is characterized by a benzene ring substituted with a hydroxyl group (-OH) at the ortho position (C2) and an acrylic acid functional group (-CH=CH-COOH). The presence of the carboxylic acid group imparts acidic properties to the molecule. This compound can exist as two geometric isomers, cis (coumarinic acid) and trans, due to the double bond in the acrylic acid side chain. The trans isomer is generally more stable.

The structure of this compound, featuring a hydroxyl group and a carboxylic acid functional group, allows it to undergo various chemical reactions such as esterification and oxidation. These reactions are significant in the context of organic synthesis and the development of pharmaceuticals.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers. The following sections provide an overview of established protocols.

Synthesis of this compound from Coumarin

A common method for synthesizing this compound is through the basic hydrolysis of coumarin, which involves the opening of the lactone ring followed by cis-trans isomerization.

Materials:

-

Coumarin

-

Sodium hydroxide (NaOH) solution (e.g., 20%)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol or Methanol for recrystallization

-

Reaction vessel (e.g., PARR reactor)

Procedure:

-

Dissolve coumarin in a sodium hydroxide solution within a reaction vessel.

-

Purge the reactor with an inert gas (e.g., helium or nitrogen) for 15-20 minutes to establish an inert atmosphere.

-

Heat the reaction mixture to a specified temperature (e.g., 160°C) and maintain for a set duration (e.g., 1 hour).

-

After the reaction is complete, cool the solution.

-

Acidify the cooled solution with hydrochloric acid to precipitate the coumaric acid.

-

Filter the precipitate and wash with cold water to remove any remaining mineral acid.

-

The crude this compound can then be purified.

Purification by Recrystallization

Purification of the crude this compound is essential to remove impurities. Recrystallization is a standard method for this purpose.

Materials:

-

Crude this compound

-

Methanol or ethanol

-

Decolorizing carbon (optional)

-

Heating apparatus (e.g., water bath)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

If the solution is colored, add a small amount of decolorizing carbon and boil the solution for a few minutes.

-

Filter the hot solution to remove the decolorizing carbon and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration and wash with a small amount of cold methanol.

-

Dry the crystals to obtain pure this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and effective analytical technique for the qualitative and quantitative determination of coumaric acid isomers in various samples.

Instrumentation and Conditions:

-

HPLC System: Equipped with a pump, injector, column oven, and a suitable detector (e.g., UV/Vis or Diode Array Detector).

-

Column: A reverse-phase column, such as a C18 column, is commonly used.

-

Mobile Phase: A gradient elution is often employed, typically consisting of an acidified aqueous phase (e.g., 0.5% phosphoric acid in water) and an organic phase (e.g., acetonitrile).

-

Detection: Detection is typically carried out at a wavelength where this compound exhibits strong absorbance, such as 280 nm.

General Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of O-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Coumaric acid, also known as (2E)-3-(2-Hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid, an organic compound that is a hydroxy derivative of cinnamic acid. It is one of three isomers of coumaric acid, alongside m-coumaric acid and p-coumaric acid, which differ in the position of the hydroxyl group on the phenyl ring. As a key intermediate in the phenylpropanoid pathway in various organisms, this compound serves as a precursor to coumarin and its derivatives, a class of compounds with a wide range of biological activities. This guide provides a comprehensive overview of the natural occurrence, biosynthesis, and experimental analysis of this compound, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound is found in a variety of natural sources, including plants and fungi. Its presence is often in the form of glucosides, where the hydroxyl group is attached to a sugar moiety.[1][2][3] The concentration of this compound can vary significantly depending on the species, cultivar, and environmental conditions.

Table 1: Quantitative Data on the Occurrence of this compound in Natural Sources

| Natural Source | Part of Plant/Organism | Concentration Range | Reference(s) |

| Date (Phoenix dactylifera) | Dried Fruit | 0.00 - 6.71 mg/100 g FW | [4] |

| Tonka Bean (Dipteryx odorata) | Cotyledons, Exocarps, Seedling Leaves | Detected (as β-glucosides) | [1] |

| Vinegar | - | Present | Not specified |

| Coffee (Coffea sp.) | Roasted Beans | Detected | |

| Burr Parsley (Caucalis platycarpos L.) | - | Detected |

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The key step in the formation of this compound is the ortho-hydroxylation of cinnamic acid.

The pathway begins with the amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. Subsequently, cinnamate 2-hydroxylase (C2H) , a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid at the ortho-position (C2) of the phenyl ring, yielding this compound. This enzymatic step is a critical branch point in the biosynthesis of coumarins.

In many plants, this compound can be further metabolized. For instance, it can undergo glucosylation to form o-coumaryl glucoside, which can then be isomerized to coumarinyl glucoside, a direct precursor to coumarin.

References

O-Coumaric Acid CAS number and molecular weight

An In-depth Technical Guide to o-Coumaric Acid

This guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental properties, experimental protocols, and relevant biochemical pathways.

Core Properties of this compound

This compound, also known as 2-hydroxycinnamic acid, is a phenolic compound and a hydroxy derivative of cinnamic acid. It exists as cis and trans isomers. The trans isomer is generally more stable and common.

Chemical Identifiers

The Chemical Abstracts Service (CAS) has assigned different numbers to the various forms of this compound. It is crucial to use the correct identifier for the specific isomer of interest.

| Identifier | Value | Isomer/Note |

| Molecular Formula | C₉H₈O₃ | Applies to all isomers |

| Molecular Weight | 164.16 g/mol | Applies to all isomers[1][2] |

| CAS Number | 614-60-8 | trans-o-Coumaric acid (predominant form)[1][3][4] |

| CAS Number | 583-17-5 | This compound (isomer unspecified) |

| CAS Number | 495-79-4 | cis-o-Coumaric acid (Coumarinic acid) |

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Notes |

| Melting Point | 217 °C (decomposes) | For the trans-isomer. |

| Boiling Point | 348-349 °C (estimated) | |

| Water Solubility | Slightly soluble | Solubility is influenced by pH. |

| Solubility in Organic Solvents | Soluble in alcohol, DMSO (slightly), Ethyl Acetate (slightly) | |

| pKa | 4.614 (at 25°C) | |

| LogP | 1.5 | A measure of lipophilicity. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are presented below.

Synthesis of this compound via Hydrolysis of Coumarin

This protocol describes the base-catalyzed hydrolysis of coumarin to yield this compound. The process involves the opening of the lactone ring followed by cis-trans isomerization.

Materials:

-

Coumarin

-

Sodium hydroxide (NaOH) solution (20%)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Chloroform

-

Reaction vessel (e.g., PARR reactor)

-

Soxhlet extraction apparatus

-

Standard laboratory glassware and filtration equipment

Procedure:

-

Reaction Setup: Dissolve a known quantity of coumarin (e.g., 0.137 mol) in a 20% aqueous solution of sodium hydroxide within a pressure-rated reaction vessel.

-

Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

-

Hydrolysis Reaction: Seal the reactor and heat the mixture to 160°C. Maintain this temperature for 1 hour with continuous stirring.

-

Neutralization and Precipitation: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2-3). This will precipitate the crude product.

-

Initial Product Recovery: Collect the precipitate by vacuum filtration and wash it with cold deionized water.

-

Purification by Extraction: The precipitate contains both the desired this compound and unreacted coumarin. Place the dried precipitate into the thimble of a Soxhlet extractor and extract with chloroform. Coumarin is soluble in chloroform and will be extracted, leaving the purified this compound in the thimble.

-

Final Product: Dry the purified this compound. The product can be further analyzed for purity via HPLC or characterized by spectroscopy.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound in various samples, such as coffee extracts or reaction mixtures.

Instrumentation and Reagents:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., Kromasil 100-5C18, 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 5% formic acid (19:1 v/v).

-

Mobile Phase B: Methanol (HPLC grade).

-

This compound standard.

-

Methanol for sample and standard preparation.

-

Syringe filters (0.45 µm).

Chromatographic Conditions:

-

Detection Wavelength: 320 nm

-

Flow Rate: 0.9 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Elution: Gradient elution (specific gradient profile may need to be optimized based on the sample matrix).

Procedure:

-

Standard Preparation: Accurately weigh approximately 50 mg of the this compound standard and dissolve it in a 100 mL volumetric flask with methanol to create a stock solution. Prepare a series of dilutions (at least five concentration levels) from the stock solution to create calibration standards.

-

Sample Preparation: Dissolve the sample containing this compound in methanol. The concentration should be adjusted to fall within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject 10 µL of each standard and sample into the HPLC system. Record the chromatograms.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard (approximately 17.19 minutes under the specified conditions). Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the linear regression to calculate the concentration of this compound in the sample.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Biosynthesis of Hydroxycinnamic Acids

This compound is synthesized in plants through the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

References

Delving into the Solubility of O-Coumaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of O-Coumaric Acid (also known as 2-hydroxycinnamic acid), a phenolic acid with noteworthy biological activities. Understanding its solubility in various solvents is paramount for its application in research, particularly in drug development and formulation. While described as soluble in alcohol and slightly soluble in water, this guide endeavors to provide a more detailed picture of its solubility profile, alongside the experimental methodologies for its determination and an exploration of its role in biological signaling pathways.

Solubility Profile of this compound

This compound's solubility is a critical parameter for its handling, formulation, and bioavailability. While extensive quantitative data for a wide range of solvents remains a subject of ongoing research, existing information and data for the closely related p-coumaric acid provide valuable insights.

Table 1: Quantitative Solubility Data for Coumaric Acid Isomers

| Solvent | Solute | Solubility (mg/mL) | Temperature (°C) | Citation |

| Ethanol | p-Coumaric acid | 50 | Room Temperature | [1] |

| Ethanol | p-Coumaric acid | 10 | Room Temperature | [2][3] |

| Dimethyl Sulfoxide (DMSO) | p-Coumaric acid | 15 | Room Temperature | [2][3] |

| Dimethylformamide (DMF) | p-Coumaric acid | 20 | Room Temperature | |

| Water | p-Coumaric acid | 1 | 60 (with ultrasonic and warming) | |

| 1:6 DMF:PBS (pH 7.2) | p-Coumaric acid | 0.1 | Room Temperature | |

| DMSO | m-Coumaric acid | 100 (with ultrasonic) | Not Specified | |

| Water | This compound | Soluble in hot water | Not Specified | |

| Alcohol | This compound | Soluble | Not Specified |

Note: The majority of specific quantitative data available is for p-coumaric acid, the para-isomer of this compound. This data is included to provide a general understanding of the solubility of coumaric acid isomers in common organic solvents.

Qualitative descriptions consistently indicate that this compound is soluble in alcohols and slightly soluble in water, with its solubility in aqueous solutions being influenced by pH. It is also reported to be easily soluble in hot water.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following outlines a standard protocol for determining the solubility of this compound, primarily based on the widely accepted shake-flask method.

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO)

-

Glass vials or flasks with airtight screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Analytical Quantification: HPLC-UV Method

Objective: To accurately measure the concentration of this compound in the prepared solutions.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). The exact ratio will depend on the column and desired retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

-

Detection Wavelength: this compound has a UV absorbance maximum that can be used for detection (e.g., around 278 nm or 310 nm).

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analysis: Inject the standard solutions and the diluted sample solutions into the HPLC system.

-

Quantification: Record the peak area of this compound for each standard and sample. Create a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the linear regression equation of the calibration curve to calculate the concentration of this compound in the diluted sample. Finally, calculate the original solubility by taking the dilution factor into account.

Signaling Pathways and Experimental Workflows

While the direct signaling pathways of this compound are not as extensively studied as some other phenolic compounds, research has indicated its involvement in specific biological processes.

Potential Role in Plant-Fungus Symbiosis

Recent studies have suggested that an ester of this compound may act as an early signaling molecule in the establishment of ectomycorrhizal (ECM) symbiosis between Pinus pinea (stone pine) and the fungus Pisolithus arhizus. This highlights a potential role for this compound derivatives in inter-kingdom communication.

References

An In-depth Technical Guide on the In Vitro Antioxidant Properties of O-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Coumaric acid, a hydroxycinnamic acid isomer, is a phenolic compound found in various plant species. While extensive research has focused on the biological activities of its isomer, p-coumaric acid, the in vitro antioxidant properties of this compound are an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant potential, detailing its performance in various in vitro assays and exploring the potential signaling pathways involved.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several standard in vitro assays. These assays measure different aspects of antioxidant action, including radical scavenging and reducing power. The following tables summarize the available quantitative data for this compound and its isomers for comparative purposes.

Table 1: Radical Scavenging Activity of Coumaric Acid Isomers

| Compound | DPPH Assay (IC50) | ABTS Assay (TEAC Value) |

| This compound | Data Not Available | 1.4 |

| m-Coumaric Acid | Data Not Available | Data Not Available |

| p-Coumaric Acid | ~255.69 µg/mL[1] | 1.6 |

| Ascorbic Acid (Standard) | Data Not Available | Data Not Available |

Note: A lower IC50 value indicates higher radical scavenging activity. TEAC (Trolox Equivalent Antioxidant Capacity) values are relative to the antioxidant activity of Trolox, a synthetic antioxidant.

Table 2: Reducing Power and Other Antioxidant Activities of Coumaric Acid Isomers

| Compound | FRAP Assay | Reducing Power Assay (EC50) | Metal Chelating Activity (IC50) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| m-Coumaric Acid | Data Not Available | Data Not Available | Data Not Available |

| p-Coumaric Acid | 24–113 µM Fe2+[2] | Data Not Available | Data Not Available |

Note: Higher FRAP values indicate greater reducing power. A lower EC50 value in the reducing power assay signifies higher activity. A lower IC50 value for metal chelating activity indicates a stronger ability to bind metal ions.

Structure-Activity Relationship

The antioxidant activity of hydroxycinnamic acids is closely linked to their chemical structure. Key features influencing their radical scavenging and reducing properties include the number and position of hydroxyl groups on the aromatic ring, as well as the presence of the unsaturated carboxylic acid side chain.[3][4]

Studies comparing the isomers of coumaric acid in the ABTS assay have shown the following order of scavenging capacity at a 15-minute reaction time: m-coumaric acid > ferulic acid > caffeic acid > this compound > rosmarinic acid.[5] This suggests that the position of the hydroxyl group significantly impacts the molecule's ability to donate a hydrogen atom or an electron to stabilize a free radical.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro antioxidant assays. The following sections outline the general principles and key steps for the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.

Protocol:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Add the DPPH solution to each dilution of the test compound and the standard.

-

Incubate the mixtures in the dark for a specified period (e.g., 30 minutes).

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. The pre-formed radical has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.

Protocol:

-

Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.

-

Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Trolox).

-

Add the diluted ABTS•+ solution to each dilution of the test compound and the standard.

-

After a set incubation time, measure the absorbance at 734 nm.

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ in HCl, and a ferric chloride solution.

-

Warm the FRAP reagent to 37°C.

-

Prepare a series of dilutions of the test compound (this compound) and a standard (e.g., FeSO₄).

-

Add the FRAP reagent to the test compound and standard dilutions.

-

Incubate the mixture at 37°C for a specified time.

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance change of the sample with that of the standard.

Signaling Pathways and Mechanisms of Action

While direct radical scavenging is a key antioxidant mechanism, phenolic compounds like this compound may also exert their effects by modulating intracellular signaling pathways involved in the cellular antioxidant response. Much of the research in this area has focused on p-coumaric acid and other hydroxycinnamic acids, with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway being a primary target.

The Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, it is plausible that, like other coumarin derivatives, it may interact with Keap1, leading to Nrf2 activation.

Experimental Workflow for Investigating Nrf2 Activation

To determine if this compound activates the Nrf2 pathway, a series of in vitro experiments can be conducted.

Conclusion and Future Directions

The available in vitro data suggests that this compound possesses antioxidant properties, although it appears to be a less potent radical scavenger compared to its p-isomer in some assays. A significant gap in the literature exists regarding its quantitative antioxidant capacity in several key assays, including DPPH, FRAP, reducing power, and metal chelation. Further research is warranted to comprehensively characterize its antioxidant profile.

Moreover, the exploration of the molecular mechanisms underlying the antioxidant effects of this compound, particularly its potential to modulate the Nrf2 signaling pathway, represents a promising avenue for future investigation. Elucidating these mechanisms will provide a more complete understanding of its potential as a bioactive compound for applications in the pharmaceutical and nutraceutical industries. The methodologies and comparative data presented in this guide serve as a foundation for researchers and drug development professionals to design and interpret future studies on the in vitro antioxidant properties of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activities of 2-Hydroxycinnamic Acid

Introduction: 2-Hydroxycinnamic acid, also known as o-coumaric acid, is a phenolic compound belonging to the hydroxycinnamic acid (HCA) family. These compounds are secondary metabolites ubiquitously found in the plant kingdom, present in various fruits, vegetables, and grains.[1][2][3] Structurally characterized by a C6-C3 carbon skeleton, HCAs possess a phenyl group, a hydroxyl substituent, and a prophetic side chain. The position of the hydroxyl group on the phenyl ring gives rise to different isomers, with 2-hydroxycinnamic acid being the ortho isomer. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, which are largely attributed to their antioxidant capabilities stemming from their chemical structure.[1][4] This guide provides a comprehensive overview of the principal biological activities of 2-hydroxycinnamic acid and its derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Core Biological Activities

Antioxidant Activity

The primary mechanism underlying the various health benefits of hydroxycinnamic acids is their potent antioxidant and free radical-scavenging activity. This capacity is structurally dependent on the number and position of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom or an electron to neutralize free radicals, forming a stable phenoxyl radical that is delocalized by resonance.

Mechanisms of Action:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can directly donate a hydrogen atom to a free radical, thereby quenching it.

-

Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the phenolic proton can be lost first, followed by the transfer of an electron to the free radical.

-

Electron Transfer-Proton Transfer (ET-PT): This mechanism involves an initial electron transfer from the HCA to the radical, followed by a proton transfer.

The antioxidant efficacy of HCAs is influenced by their molecular structure; for instance, molecules with ortho-dihydroxyl groups exhibit significantly higher antioxidant activity.

Anti-inflammatory Activity

2-Hydroxycinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties. Inflammation is a complex biological response implicated in numerous chronic diseases, and key transcription factors like Nuclear Factor-kappa B (NF-κB) play a central role in regulating this process.

Mechanisms of Action:

-

Inhibition of NF-κB Signaling: A key anti-inflammatory mechanism is the inhibition of the NF-κB pathway. Studies on 2'-hydroxycinnamaldehyde (HCA), a derivative, show that it inhibits the lipopolysaccharide (LPS)-induced degradation of IκB-α, the inhibitory protein of NF-κB. This prevents the nuclear translocation of NF-κB subunits p50 and p65, thereby inhibiting the transcription of pro-inflammatory genes.

-

Suppression of Inflammatory Mediators: By inhibiting NF-κB, these compounds significantly reduce the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory cascade.

-

Reduction of Pro-inflammatory Cytokines: Treatment with hydroxycinnamic acids has been shown to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Anticancer Properties

Hydroxycinnamic acids exhibit multifaceted anticancer effects by targeting various stages of carcinogenesis, from initiation to metastasis. Their activity is linked to their ability to modulate cellular proliferation, differentiation, and apoptosis.

Mechanisms of Action:

-

Inhibition of Cell Proliferation and Cell Cycle Arrest: p-Hydroxycinnamic acid has been shown to suppress the proliferation of human breast cancer cells (MDA-MB-231) by inducing cell cycle arrest at the G1 and G2/M phases.

-

Induction of Apoptosis: HCAs can promote programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.

-

Modulation of Signaling Pathways: The anticancer effects are mediated through the modulation of critical cell survival pathways, including NF-κB, mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K).

-

Anti-angiogenic and Anti-metastatic Effects: In the progression and metastasis stages, HCAs can inhibit angiogenesis by reducing vascular endothelial growth factor (VEGF) and prevent cancer cell invasion.

Studies have indicated that HCAs may exhibit selective toxicity, being more potent against cancerous cells than normal cells.

Antimicrobial Activity

Several studies have confirmed the antibacterial and antifungal properties of hydroxycinnamic acids and their derivatives. The minimum inhibitory concentration (MIC) of 2-hydroxycinnamic acid against methicillin-resistant and susceptible Staphylococcus aureus has been determined, highlighting its potential as an effective antimicrobial agent, particularly against resistant pathogens. The antimicrobial action is not as dependent on the aromatic hydroxyl group as the antioxidant activity.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data from studies evaluating the biological activities of 2-hydroxycinnamic acid and its related compounds.

Table 1: Antioxidant Activity of Cinnamic Acid Derivatives

| Compound | Assay | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Cinnamic Acid | DPPH Radical Scavenging | 0.18 | |

| Acetylated Cinnamic Acid | DPPH Radical Scavenging | 0.16 |

| p-Coumaric Acid Methyl Ester | DPPH Radical Scavenging | 0.4 µM (IC50) | |

Table 2: Anti-inflammatory Activity of 2'-Hydroxycinnamaldehyde (HCA)

| Activity | Assay | IC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|---|

| NO Production Inhibition | Griess Assay | 8 | RAW 264.7 |

| NF-κB Transcriptional Activity | Luciferase Reporter Assay | 22 | RAW 264.7 | |

Table 3: Antimicrobial Activity of 2-Hydroxycinnamic Acid

| Microorganism | Assay | Minimum Inhibitory Concentration (MIC) | Reference |

|---|

| Staphylococcus aureus (Methicillin-resistant & susceptible) | Broth Microdilution | 1.6 mg/mL | |

Table 4: Anticancer Activity of p-Hydroxycinnamic Acid (HCA)

| Activity | Cell Line | Effective Concentration | Reference |

|---|---|---|---|

| Suppression of Proliferation | MDA-MB-231 (Human Breast Cancer) | 10 - 1000 nM |

| Prevention of Cancer-induced effects on bone cells | Co-culture with bone marrow cells | 10 - 250 nM | |

Experimental Protocols

Antioxidant Capacity Assays

This assay measures the capacity of an antioxidant to reduce the stable DPPH radical.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Adjust the solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the test compound (e.g., 2-hydroxycinnamic acid) in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

-

Assay Procedure: In a 96-well microplate, add 100 µL of the working DPPH solution to each well. Add 100 µL of the different concentrations of the sample or standard (e.g., Trolox) to the wells. A blank well should contain the solvent instead of the antioxidant solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the decrease in absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(Abs_blank - Abs_sample) / Abs_blank] x 100

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+).

-

Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay Procedure: Mix a small volume of the sample or standard with a larger volume of the ABTS•+ working solution (e.g., 40 µL sample + 4 mL ABTS•+ solution).

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 × 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-hydroxycinnamic acid) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.

-

Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

Western Blot for Protein Expression Analysis

Western blotting is a technique to detect and quantify specific proteins in a sample, such as components of the NF-κB signaling pathway.

-

Sample Preparation (Cell Lysis): After treating cells as desired, wash them with ice-cold 1X PBS. Lyse the cells by adding 1X SDS sample buffer or RIPA buffer. Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA and reduce viscosity.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the Bradford or BCA assay to ensure equal loading.

-

SDS-PAGE: Denature the protein samples by heating at 95-100°C for 5 minutes. Load 15-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p65, anti-IκBα, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step to remove unbound secondary antibody.

-

Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Workflows

Caption: Inhibition of the NF-κB signaling pathway by a 2-hydroxycinnamic acid derivative.

Caption: Multi-stage anticancer mechanisms of hydroxycinnamic acids (HCA).

Caption: General experimental workflow for evaluating biological activities.

References

- 1. ccsenet.org [ccsenet.org]

- 2. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]

O-Coumaric Acid: A Technical Guide to its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Coumaric acid (OCA), a hydroxycinnamic acid found in various dietary sources, has garnered scientific interest for its potential biological activities. This technical guide provides an in-depth overview of the current understanding of the cellular mechanisms of action of this compound. It summarizes key findings on its effects on cancer cells, including the induction of apoptosis and cell cycle arrest, and its influence on drug-metabolizing enzymes. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Introduction

This compound is a phenolic compound that belongs to the group of hydroxycinnamic acids. While its isomers, particularly p-coumaric acid, have been extensively studied, the specific cellular and molecular mechanisms of this compound are an emerging area of research. This guide focuses on elucidating the known effects of this compound at the cellular level, with a particular emphasis on its anticancer properties.

Anticancer Effects

This compound has demonstrated notable anticarcinogenic potential in preclinical studies, primarily through the induction of apoptosis and modulation of the cell cycle.

Induction of Apoptosis

Studies on human breast cancer cells (MCF-7) have shown that this compound can trigger apoptosis. This is achieved through the regulation of key proteins involved in the apoptotic cascade. Specifically, this compound treatment has been shown to increase the expression of pro-apoptotic proteins such as Caspase-3 and Bax, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2[1]. The upregulation of the tumor suppressor protein p53 and PTEN further contributes to the pro-apoptotic environment within the cancer cells[1].

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest in cancer cells. Treatment of MCF-7 cells with this compound resulted in a significant decrease in the levels of Cyclin D1 and cyclin-dependent kinase 2 (CDK2), key regulators of cell cycle progression[1]. This disruption of the cell cycle machinery prevents cancer cells from proliferating.

Modulation of Drug Metabolizing Enzymes

This compound has been shown to modulate the expression of several cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of various drugs and xenobiotics. In human hepatocarcinoma cells (HepG2), this compound treatment led to a significant increase in the protein and mRNA levels of CYP1A2, CYP2E1, and CYP2C9. Conversely, it caused a decrease in the levels of CYP3A4[2]. These modulatory effects suggest a potential for drug interactions and an influence on the activation of carcinogens, highlighting the need for caution with its use as a supplement[2].

Anti-inflammatory and Antioxidant Effects

While the anti-inflammatory and antioxidant mechanisms of this compound are less characterized than those of its isomer, p-coumaric acid, some studies suggest its involvement in these processes. For instance, this compound has been shown to inhibit the TGF-β signaling pathway, which is implicated in inflammation and fibrosis. Its antioxidant potential has been demonstrated in various in vitro assays, although it is generally considered to be a weaker antioxidant compared to other phenolic acids.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the cellular effects of this compound.

Table 1: Effects of this compound on Apoptosis and Cell Cycle Regulatory Proteins in MCF-7 Cells

| Protein/Gene | Change in Protein Level | Change in mRNA Level |

| Caspase-3 | ↑ 59% | ↑ 72% |

| Bax | ↑ 115% | ↑ 152% |

| Bcl-2 | ↓ 48% | ↓ 35% |

| p53 | ↑ 178% | ↑ 245% |

| PTEN | Induced | Induced |

| Cyclin D1 | Decreased Significantly | Decreased Significantly |

| CDK2 | Decreased Significantly | Decreased Significantly |

| EC50 Value | 4.95 mM |

Table 2: Effects of this compound on Cytochrome P450 Enzymes in HepG2 Cells

| Enzyme | Change in Protein Level | Change in mRNA Level |

| CYP1A2 | ↑ 52% | ↑ 40% |

| CYP2E1 | ↑ 225% | ↑ 424% |

| CYP2C9 | ↑ 110% | ↑ 130% |

| CYP3A4 | ↓ 52% | ↓ 60% |

| EC10 Value | 1.84 mM | |

| EC25 Value | 3.91 mM | |

| EC50 Value | 7.39 mM |

Signaling Pathways and Visualizations

The following diagrams illustrate the known and proposed signaling pathways affected by this compound.

Apoptotic pathway induced by this compound in MCF-7 cells.

Cell cycle arrest mechanism of this compound in MCF-7 cells.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol Outline:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Real-Time Quantitative PCR (RT-qPCR)

-

Principle: RT-qPCR is a sensitive technique used to measure the expression levels of specific genes. It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using a real-time PCR instrument.

-

Protocol Outline:

-

Isolate total RNA from this compound-treated and control cells.

-

Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

-

Perform qPCR using gene-specific primers for the target genes and a reference gene (e.g., GAPDH).

-

Monitor the amplification of the PCR product in real-time using a fluorescent dye (e.g., SYBR Green) or fluorescently labeled probes.

-

Analyze the data to determine the relative expression of the target genes, often using the ΔΔCt method.

-

Conclusion

This compound demonstrates significant potential as a bioactive compound, particularly in the context of cancer research. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its modulatory effects on drug-metabolizing enzymes, warrants further investigation. The detailed mechanisms underlying its anti-inflammatory and antioxidant properties remain an area for future exploration. This guide provides a foundational understanding of the cellular actions of this compound, offering valuable insights for researchers and professionals aiming to harness its therapeutic potential. Further studies are necessary to fully elucidate its direct molecular targets and to translate these preclinical findings into clinical applications.

References

- 1. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. Modulatory actions of this compound on carcinogen-activating cytochrome P450 isozymes and the potential for drug interactions in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of O-Coumaric Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for O-Coumaric Acid (also known as trans-2-hydroxycinnamic acid), a phenolic compound of interest to researchers in materials science, life sciences, and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic, vinylic, and hydroxyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Solvent | Spectrometer Frequency |

| H-7 | 7.99 (d, J = 16.5 Hz) | CD₃OD | 500 MHz[1] |

| H-4 | 7.49 (br d, J = 1.5, 8.5 Hz) | CD₃OD | 500 MHz[1] |

| H-6 | 7.21 (br d, J = 1.5, 9.0 Hz) | CD₃OD | 500 MHz[1] |

| H-3 | 6.86 (d, J = 7.5 Hz) | CD₃OD | 500 MHz[1] |

| H-5 | 6.83 (br d, overlapped) | CD₃OD | 500 MHz[1] |

| H-8 | 6.57 (d, J = 16.5 Hz) | CD₃OD | 500 MHz |

| Aromatic/Vinylic | 6.52 - 7.87 | DMSO-d₆ | 400 MHz |

| -OH | 10.21 | DMSO-d₆ | 400 MHz |

d: doublet, br d: broad doublet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent | Spectrometer Frequency |

| C-9 (C=O) | 171.3 | CD₃OD | 125 MHz |

| C-2 (-OH substituted) | 158.1 | CD₃OD | 125 MHz |

| C-7 | 142.4 | CD₃OD | 125 MHz |

| C-4 | 132.5 | CD₃OD | 125 MHz |

| C-6 | 129.9 | CD₃OD | 125 MHz |

| C-1 | 122.6 | CD₃OD | 125 MHz |

| C-5 | 120.7 | CD₃OD | 125 MHz |

| C-3 | 118.6 | CD₃OD | 125 MHz |

| C-8 | 116.9 | CD₃OD | 125 MHz |

| Aromatic/Vinylic/Carbonyl | 116.2 - 168.1 | DMSO-d₆ | 15.09 MHz |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies. The data is typically presented in wavenumbers (cm⁻¹).

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | ~3650 |

| C=O stretch (carboxylic acid) | ~1750 |

| C=C stretch (alkene) | ~1680 |

Note: The provided data for IR is for p-Coumaric acid and serves as a close reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing conjugated systems like that in this compound.

| Solvent | λmax (nm) | Concentration |

| Methanol | ~275, ~330 | 0.5 mM |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CD₃OD. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

-

Instrumentation : The prepared sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition : ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy

-

Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on an ATR crystal.

-

Instrumentation : The sample is placed in the sample holder of an FT-IR spectrometer.

-

Data Acquisition : An infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation : A solution of this compound is prepared by dissolving a known amount in a suitable UV-transparent solvent, such as methanol or ethanol, to a specific concentration (e.g., 0.5 mM).

-

Instrumentation : The solution is placed in a quartz cuvette and inserted into a UV-Vis spectrophotometer.

-

Data Acquisition : The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm, to identify the wavelength(s) of maximum absorbance (λmax).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of O-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of o-coumaric acid. The information presented is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the chemical behavior of this compound. This document details the intrinsic stability of this compound under various environmental conditions and outlines its primary degradation routes, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Introduction to this compound

This compound, also known as 2-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid family. It is an isomer of m-coumaric and p-coumaric acid, differing in the position of the hydroxyl group on the phenyl ring. Found in various plant species, this compound serves as a precursor in the biosynthesis of coumarin, a fragrant organic compound with various biological activities. Understanding the stability and degradation of this compound is crucial for its application in pharmaceuticals, as these factors directly impact its shelf-life, efficacy, and safety.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, temperature, and light. Degradation typically involves isomerization, lactonization, and other decomposition reactions.

Influence of pH

The pH of the environment plays a critical role in the stability of this compound, primarily by influencing the equilibrium between the acid and its lactone form, coumarin.

Table 1: pH-Dependent Stability of this compound

| pH Condition | Predominant Species | Observed Degradation Pathway | Key Degradation Product(s) |

| Acidic (pH < 4) | This compound (protonated) | Isomerization (trans to cis) followed by lactonization. | Coumarin |

| Neutral (pH 7) | Equilibrium between this compound and coumarinate | Spontaneous and enzymatic lactonization of the cis-isomer. | Coumarin |

| Alkaline (pH > 8) | Coumarinate (deprotonated) | Ring-opening of coumarin to form the cis-coumarinate salt, which can then isomerize to the more stable trans-coumarinate. Coumarin itself is very stable at alkaline pH.[1] | cis- and trans-Coumarinate salts |

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound. The primary thermal degradation pathway is decarboxylation, although other reactions can also occur.

Table 2: Thermal Degradation of Coumaric Acids

| Compound | Temperature Range (°C) | Degradation Rate Constant (k) | Activation Energy (Ea) | Primary Degradation Product |

| p-Coumaric Acid | 80 - 120 | 1.12 x 10⁻² to 2.5 x 10⁻² min⁻¹ | Not Specified | 4-Vinylphenol |

| This compound | > 180 | Not Specified | Not Specified | Phenol, 2-Hydroxybenzaldehyde |

Photostability

This compound is susceptible to photodegradation, primarily through cis-trans isomerization and subsequent lactonization. Exposure to ultraviolet (UV) light can significantly impact its stability.

Table 3: Photodegradation of this compound

| Light Source | Wavelength (nm) | Key Transformation | Primary Photoproduct(s) |

| Solar Light / UVA | ~320-400 | (E)- to (Z)-isomerization followed by lactonization. | Coumarin |

| UV Irradiation | Not Specified | Isomerization and potential photodimerization. | cis-o-Coumaric acid, Cyclodimers |

Degradation Pathways of this compound

The degradation of this compound can proceed through several pathways, including lactonization, enzymatic degradation, and decarboxylation, depending on the conditions.

Lactonization to Coumarin

The most prominent degradation pathway for this compound is its conversion to coumarin. This process involves a cis-trans isomerization of the acrylic acid side chain, followed by an intramolecular esterification (lactonization).

Enzymatic Degradation

In biological systems, the degradation of this compound is often mediated by enzymes. In plants like sweet clover (Melilotus alba), this compound is typically found as its β-D-glucoside.[2] Enzymatic hydrolysis of the cis-glucoside by β-glucosidase releases the unstable cis-o-coumaric acid (coumarinic acid), which spontaneously lactonizes to coumarin.[2]

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability, based on ICH Q1A(R2) and Q1B guidelines.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound (≥98% purity)

-

Hydrochloric acid (0.1 N and 1 N)

-

Sodium hydroxide (0.1 N and 1 N)

-

Hydrogen peroxide (3% and 30%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for mobile phase adjustment)

-

Calibrated pH meter, oven, photostability chamber, and water bath.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent mixture.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and 1 N HCl. Keep the samples at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 24 hours).

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH and 1 N NaOH under the same temperature and time conditions as acid hydrolysis.

-

Oxidative Degradation: Treat the stock solution with 3% and 30% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid this compound and its solution to dry heat in an oven (e.g., 80 °C) for a specified duration.

-

Photodegradation: Expose the solid and solution forms of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and alkaline samples before analysis. Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, particularly coumarin.

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm (for simultaneous detection of this compound and coumarin).

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Conclusion

The stability of this compound is a critical parameter for its use in various applications, particularly in the pharmaceutical industry. Its primary degradation pathway involves isomerization to the cis form followed by lactonization to coumarin, a process influenced by pH, light, and temperature. Enzymatic activity can also play a significant role in its degradation in biological systems. A thorough understanding of these degradation pathways and the implementation of robust stability-indicating analytical methods are essential for ensuring the quality, safety, and efficacy of products containing this compound. Further research is warranted to obtain more detailed quantitative kinetic data for the degradation of this compound under various stress conditions.

References

O-Coumaric Acid: A Technical Deep-Dive into its Preliminary Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Coumaric acid (OCA), a phenolic compound found in various plants, is emerging as a molecule of interest in oncology research. Preliminary studies have demonstrated its potential to inhibit cancer cell growth through the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the current in vitro evidence for the anticancer effects of this compound, with a particular focus on its activity against breast and non-small cell lung cancer cell lines. This document details the quantitative data from key studies, outlines the experimental methodologies employed, and visualizes the implicated signaling pathways to support further research and development in this promising area.

Introduction